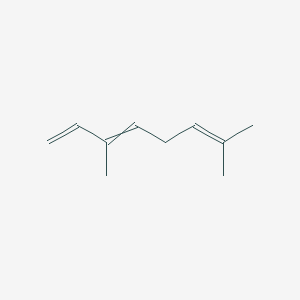beta-Ocimene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Antimicrobial and Antiparasitic Properties:
Studies suggest that ocimene possesses potential antimicrobial and antiparasitic properties. Research has shown its effectiveness against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger []. Additionally, ocimene has demonstrated promising activity against the parasite Leishmania, which causes Leishmaniasis, a neglected tropical disease [].
Insecticidal Potential:
Ocimene exhibits insecticidal properties against various insects. Studies have shown its ability to repel and even kill insects like mosquitoes, beetles, and caterpillars []. This characteristic makes it a potential candidate for developing eco-friendly insect repellents and insecticides.
Role in Plant-Pollinator Interactions:
Ocimene plays a significant role in plant-pollinator interactions. It is a common component of floral scents and attracts various pollinators, including honeybees and bumblebees []. This knowledge could be useful in developing strategies to enhance pollination efficiency in agricultural settings.
Beta-Ocimene is a naturally occurring acyclic monoterpene with the chemical formula C₁₀H₁₆. It exists in two main isomeric forms: (E)-beta-ocimene and (Z)-beta-ocimene, distinguished by the orientation of their double bonds. The compound is primarily emitted from various plants, particularly when they are subjected to herbivorous attacks, serving as a defense mechanism. Beta-ocimene is characterized by its floral and citrus-like aroma, making it a valuable component in the fragrance and flavor industries. It is also known for its role in plant signaling and attracting pollinators.
- Hydroxyl Radical Reactions: Beta-ocimene reacts with hydroxyl radicals to produce hydroxy nitrates.
- Photo
Beta-Ocimene exhibits various biological activities, including:
- Antiseptic Properties: It has been shown to possess strong antiseptic qualities, making it useful in cosmetic formulations for skin care .
- Insect Repellent: The compound acts as a natural insect repellent, contributing to plant defense mechanisms against herbivores.
- Potential Therapeutic Effects: Preliminary studies suggest that beta-ocimene may improve skin health by enhancing sebum production and reducing fine lines and flakiness .
Beta-Ocimene can be synthesized through several methods:
- Enzymatic Synthesis: The enzyme (E)-beta-ocimene synthase catalyzes the conversion of geranyl diphosphate into (E)-beta-ocimene, which is a common pathway in plants .
- Chemical Synthesis: Laboratory synthesis can involve various organic reactions such as:
- Allylic Rearrangement: Starting from simpler terpenes or related compounds.
- Dehydration Reactions: From alcohol precursors under acidic conditions.
Beta-Ocimene finds applications across multiple fields:
- Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and scented products.
- Flavoring Agent: Used in food products for its flavor-enhancing properties.
- Agriculture: Acts as a natural pesticide and insect repellent.
- Cosmetics: Incorporated into skincare products for its beneficial properties on skin health.
Research on interaction studies involving beta-ocimene focuses on its role in atmospheric chemistry and ecological interactions:
- Atmospheric Chemistry: Studies indicate that beta-ocimene's oxidation products contribute to the formation of secondary organic aerosols, which play a significant role in climate regulation .
- Ecological Interactions: It has been observed that beta-ocimene can attract beneficial insects such as pollinators while repelling herbivorous pests.
Beta-Ocimene shares structural similarities with other terpenes and monoterpenes. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Alpha-Pinene | Monoterpene | Known for its pine scent; used in cleaning products. |
| Limonene | Monoterpene | Citrus aroma; widely used in food flavoring and cleaning agents. |
| Myrcene | Monoterpene | Found in hops; contributes to the aroma of beer. |
| Gamma-Terpinene | Monoterpene | Exhibits antimicrobial properties; used in cosmetics. |
Uniqueness of Beta-Ocimene
Beta-Ocimene's uniqueness lies in its dual role as both an attractant for pollinators and a deterrent for herbivores, alongside its significant contributions to atmospheric chemistry through oxidation processes. Its distinctive floral aroma also sets it apart from other similar compounds.
Physical Description
XLogP3
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
Melting Point
UNII
GHS Hazard Statements
H226 (92.26%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Health Hazard
Other CAS
27400-72-2
3779-61-1
Wikipedia
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index







